![molecular formula C24H21N3O6 B3034405 Isohyperectine CAS No. 170384-75-5](/img/structure/B3034405.png)
Isohyperectine
Overview
Description
Isohyperectine is an alkaloid that has been isolated from the epigeal part of Hypercoum erectum L . It is a base with the composition C24H21O6N3 and is isomeric with hyperectine .
Molecular Structure Analysis
Isohyperectine has a molecular formula of C24H21N3O6 and a molecular weight of 447.4 g/mol . Its structure includes a pyrrole-2,5-dione group and a spiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline] group .Physical And Chemical Properties Analysis
Isohyperectine has a molecular weight of 447.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 1 . It has a topological polar surface area of 112 Ų and a complexity of 924 .Scientific Research Applications
Antioxidant Activity
Isohyperectine has been found to have antioxidative activity . This property is crucial in neutralizing harmful free radicals in the body, which can lead to cellular damage and various diseases. Antioxidants are essential for maintaining health and preventing diseases such as cancer, cardiovascular diseases, and diabetes .
Chemical Component Analysis
Isohyperectine is a chemical component found in the aerial parts of Hypecoum erectum . It is a 1,3-benzodioxole derivative and its structure has been identified through extensive spectroscopic experiments . This makes it a valuable compound for chemical analysis and research.
Medicinal Applications
The plant Hypecoum erectum, from which Isohyperectine is derived, has traditionally been used to treat inflammation, fever, and pain in folk medicine in China . This suggests that Isohyperectine may also have potential medicinal applications.
Research in Alkaloid Structures
Isohyperectine is an alkaloid with the composition C24H21O6N3 . It is isomeric with hyperectine . This makes it a valuable compound for research in alkaloid structures and their properties.
Potential Use in Herbal Medicines
Given the antioxidative activities of Isohyperectine and its presence in Hypecoum erectum, a plant used in traditional Chinese medicine, it could potentially be used in the development of herbal medicines .
Biochemical Research
The isolation and structural identification of Isohyperectine provide valuable information for biochemical research. Understanding the properties of this compound can contribute to the development of new biochemical methods and techniques .
Future Directions
While specific future directions for Isohyperectine research are not mentioned in the literature, the field of drug discovery continues to evolve with advancements in areas such as kinase drug discovery , development of active targeting and multi-functional drug delivery systems , and exploration of non-conventional new antimicrobial therapies .
Mechanism of Action
Target of Action
Isohyperectine is a base with the composition C24H21O6N3, which is isomeric with hyperectine . It has been isolated from the epigeal part of Hypercoum erectum L
Biochemical Pathways
It is known that the compound is involved in the metabolism of Hypercoum erectum L , but the specific pathways and their downstream effects are not clearly defined
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug
Result of Action
It is known that the compound has a certain effect on the metabolism of Hypercoum erectum L , but the specific molecular and cellular effects are not clearly defined
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, exposure to toxins, and other lifestyle factors can cause changes in gene expression, potentially influencing the action of a compound
properties
IUPAC Name |
3-amino-4-[(7R,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFMVFHRMKUFD-DVECYGJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@]14CC5=C([C@@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isohyperectine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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